1-Methyl-2-indolinone
Overview
Description
Synthesis Analysis
1-Methyl-2-indolinone has been synthesized through various methods, each offering unique perspectives on its formation:
Indolyne Cyclization : A concise synthesis of the N-methylwelwitindolinone C isothiocyanate scaffold, related to 1-methyl-2-indolinone, was achieved through indolyne cyclization. This method allowed the construction of a [4.3.1]-bicyclic ring system present in the natural product, followed by oxidation of the indole core with excellent diastereoselectivity (Tian et al., 2009).
Alkylative Coupling and Palladium-Catalyzed Arylation : The total synthesis of N-methylwelwitindolinone D isonitrile was achieved using a Lewis acid-mediated alkylative coupling followed by a palladium-catalyzed enolate arylation reaction. This method effectively assembled the complete carbon core of the natural product (Bhat et al., 2011).
Multicomponent Coupling Microwave-Assisted Process : A novel synthesis of 3-substituted 2-indolinones involved a multicomponent coupling microwave-assisted intramolecular transamidation process, showcasing an innovative approach to synthesizing this compound (Maddirala & Andreana, 2016).
Molecular Structure Analysis
1-Methyl-2-indolinone's molecular structure has been extensively studied:
Crystal Structure Analysis : The crystal and molecular structure of 1-methyl-2-(N-methyl-N-phenylglycyl)-3-(N-methylanilino)indole, a derivative of 1-methyl-2-indolinone, was determined by single crystal X-ray diffraction. This revealed important insights into the molecular geometry and intermolecular interactions of similar compounds (Fárfan et al., 1990).
Density Functional Theory (DFT) Study : A DFT study on methyl 1H-indol-5-carboxylate, a related compound, offered insights into the electronic structure, hydrogen bonding, and solvent effects, enhancing understanding of the molecular properties of 1-methyl-2-indolinone derivatives (Srivastava et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 1-Methyl-2-indolinone are influenced by its structure:
Reactions with α‐diazoketones : The synthesis of new 1,3,3-triary-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones from the reaction of 2-diazo-1,2-diarylethanones with 3-arylimino-1-methyl-2-indolinones showcased the reactivity of this compound in forming complex structures (Singh & Mmolotsi, 2006).
Synthesis of Indolo[1,2-a]quinazolinone Derivatives : The synthesis process involving indole derivatives, including 1-methyl-2-indolinone, highlighted the compound's potential in forming structurally diverse and biologically relevant molecules (Kotipalli et al., 2014).
Scientific Research Applications
Cancer Therapy Research : 2-Indolinone is a versatile scaffold for cancer therapy research. Some selective derivatives have shown preclinical efficacy, although their potential for clinical applications remains unexplored (Leoni et al., 2016).
Anticancer Properties : Indolin-2-one compounds targeting thioredoxin reductase exhibit potential anticancer properties by causing cellular oxidative stress and apoptosis in cancer cells (Kaminska et al., 2016).
Antitumor Activity : New substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones show potential antitumor activity, particularly in blocking cell cycle progression in colon adenocarcinoma HT-29 cells (Andreani et al., 2005).
Anti-Alzheimer Activity : Novel 1,2,3-triazole indolinone derivatives exhibit promising anti-Alzheimer activity, warranting further development in drug discovery (Mirfazli et al., 2018).
Inhibition of Mast Cell Degranulation : Indolinone, found in Isatis tinctoria, effectively blocks mast cell degranulation at the level of granule exocytosis (Kiefer et al., 2010).
Molecular Structure Analysis : Studies on indolinones with NH groups and those with methyl groups indicate that they form cyclic dimers and infinite hydrogen bonded chains, respectively (Lipkowski et al., 1995).
Anti-HIV Activity : 2-Indolinones and related analogues show potential as a novel class of anti-HIV agents by inhibiting virus-dependent cell fusion (Smallheer et al., 1993).
Chemical Synthesis : Various studies demonstrate novel synthesis methods and reactions involving indolinone derivatives, contributing to broader applications in organic chemistry and drug development (Singh et al., 2006; Vachhani et al., 2015; Maddirala & Andreana, 2016; Tominaga et al., 1973; Fuchs & Funk, 2005; Sakan et al., 1972; Kawasaki et al., 1987; Andreani et al., 2008; Singh et al., 1994).
Safety And Hazards
1-Methyl-2-indolinone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Future Directions
properties
IUPAC Name |
1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUAQMIGSMNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209850 | |
Record name | 2-Indolinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-indolinone | |
CAS RN |
61-70-1 | |
Record name | 1-Methyl-1,3-dihydroindol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyloxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-indolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Indolinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.